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molecular formula C10H5Cl2N5 B8593922 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile

4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile

Cat. No. B8593922
M. Wt: 266.08 g/mol
InChI Key: LQFONZHMHAEWFS-UHFFFAOYSA-N
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Patent
US06372729B1

Procedure details

2,4,6-trichloro-1,3,5-triazine (0.07440 mol) and tetrahydrofuran (100 ml) were combined and cooled to −75° C, under Ar atmosphere. 4-aminobenzonitrile (0.07440 mol) was added and the solution was stirred for 4 hours at −75° C. Triethylamine (0.07440 mol) was added dropwise and the reaction mixture was allowed to warm up slowly to room temperature and stirred for 3 days. After adding 1,4-dioxane (100 ml), the resulting precipitate was collected by filtration, washed with tetrahydrofuran, and dried, yielding 12.74 g 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile (interm. 1).
Quantity
0.0744 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0.0744 mol
Type
reactant
Reaction Step Three
Quantity
0.0744 mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([Cl:9])[N:3]=1.O1CCCC1.[NH2:15][C:16]1[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=1.C(N(CC)CC)C>O1CCOCC1>[Cl:9][C:4]1[N:5]=[C:6]([Cl:8])[N:7]=[C:2]([NH:15][C:16]2[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=2)[N:3]=1

Inputs

Step One
Name
Quantity
0.0744 mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0.0744 mol
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Step Four
Name
Quantity
0.0744 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for 4 hours at −75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up slowly to room temperature
STIRRING
Type
STIRRING
Details
stirred for 3 days
Duration
3 d
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)Cl)NC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.74 g
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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